1-[(1-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea
Description
1-[(1-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea is a urea derivative characterized by a cyclobutylamine moiety linked to a propan-2-yl group via a methylene bridge. Urea derivatives are widely studied for their pharmacological and chemical properties, particularly as enzyme inhibitors or receptor modulators due to their hydrogen-bonding capabilities. For instance, cyclobutyl rings confer rigidity, which may enhance binding specificity compared to larger cyclic systems like cyclopentyl or cyclohexyl .
Properties
Molecular Formula |
C9H19N3O |
|---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
1-[(1-aminocyclobutyl)methyl]-3-propan-2-ylurea |
InChI |
InChI=1S/C9H19N3O/c1-7(2)12-8(13)11-6-9(10)4-3-5-9/h7H,3-6,10H2,1-2H3,(H2,11,12,13) |
InChI Key |
LLBWXUSFXPOQSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NCC1(CCC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea typically involves the reaction of cyclobutylamine with isopropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting with the preparation of cyclobutylamine from cyclobutanone through reductive amination. The subsequent reaction with isopropyl isocyanate is optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The urea moiety can undergo nucleophilic substitution reactions with reagents like alkyl halides, forming substituted urea derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various substituted urea derivatives, amine derivatives, and oxidized urea compounds .
Scientific Research Applications
1-[(1-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and polymers.
Mechanism of Action
The mechanism of action of 1-[(1-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-[(1-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea and analogous compounds:
Key Observations:
Ring Size and Rigidity : The cyclobutyl group in the target compound introduces higher ring strain and rigidity compared to cyclopentyl analogs (e.g., ). This may improve binding to flat enzymatic pockets but reduce solubility.
Substituent Effects : The absence of aromatic substituents (e.g., chlorophenyl or nitrophenyl groups) distinguishes the target compound from potent enzyme inhibitors like and . The isopropyl group may instead favor hydrophobic interactions.
Synthetic Accessibility : Electrochemical methods (as in ) or reductive amination (as in ) are viable for urea synthesis, but the cyclobutylamine core may require specialized cyclization techniques.
Computational and Structural Insights
AutoDock Vina, a molecular docking tool, could predict binding modes of this compound against targets like IMPDH. Such studies would require benchmarking against known urea inhibitors (e.g., ) to assess competitive binding . The cyclobutyl group’s planar geometry might align with flat binding sites, but steric clashes could occur in deeper pockets.
Biological Activity
1-[(1-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a unique structure characterized by a cyclobutyl ring and an isopropyl urea moiety. Its chemical formula is , and it can be represented as follows:
The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes in biological systems. Its urea group may facilitate binding to target proteins, influencing various biochemical pathways. The detailed mechanism remains an area of active research.
Antiviral Activity
Recent studies have indicated that derivatives of this compound may exhibit antiviral properties, particularly against influenza viruses. The effectiveness of these derivatives was evaluated through in vitro assays, demonstrating significant inhibition of viral replication.
Antimicrobial Activity
The compound was also assessed for antimicrobial properties. For instance, in a study evaluating various antimicrobial agents, it was found that certain analogs showed promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains, including Staphylococcus aureus and Escherichia coli.
Data Table: Antimicrobial Efficacy
| Microorganism | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
| Pseudomonas aeruginosa | 128 | Low |
| Klebsiella pneumoniae | 64 | Moderate |
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, the antiviral efficacy of 1-[(1-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea was tested against different strains of influenza virus. The results indicated a dose-dependent response, with higher concentrations leading to greater viral inhibition.
Case Study 2: Safety Profile
A safety assessment was conducted using animal models to evaluate the toxicity and pharmacokinetics of the compound. Results showed no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
